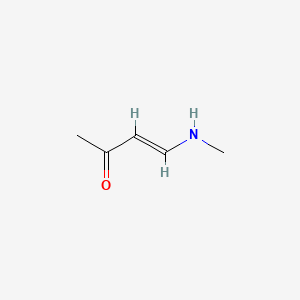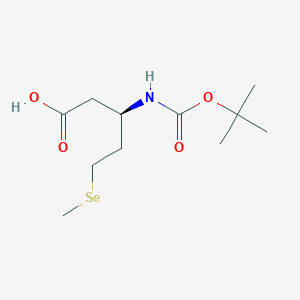
Boc-D-beta-Homoselenomethionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-beta-Homoselenomethionine is a synthetic amino acid derivative where the sulfur atom in methionine is replaced by a selenium atom. This compound is protected by a tert-butyloxycarbonyl (Boc) group, which is commonly used to protect amine groups in organic synthesis. The presence of selenium imparts unique chemical properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-beta-Homoselenomethionine typically involves the following steps:
Protection of the amine group: The amine group of D-beta-Homoselenomethionine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile.
Selenation: The sulfur atom in methionine is replaced by selenium through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection: Large quantities of D-beta-Homoselenomethionine are reacted with Boc2O in the presence of a base.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-D-beta-Homoselenomethionine undergoes various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Oxidation: Selenoxide, selenone.
Reduction: Selenide.
Deprotection: Free amine derivative
Wissenschaftliche Forschungsanwendungen
Boc-D-beta-Homoselenomethionine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Boc-D-beta-Homoselenomethionine involves its interaction with biological molecules through its selenium atom. Selenium can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species. The Boc group protects the amine during synthesis and can be removed to expose the active site for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-D-beta-Homomethionine: Similar structure but contains sulfur instead of selenium.
Boc-D-beta-Homophenylalanine: Contains a phenyl group instead of a selenium atom.
Uniqueness
Boc-D-beta-Homoselenomethionine is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not found in its sulfur or phenyl analogs. This makes it a valuable compound for research in redox biology, medicinal chemistry, and material science .
Eigenschaften
Molekularformel |
C11H21NO4Se |
|---|---|
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylselanylpentanoic acid |
InChI |
InChI=1S/C11H21NO4Se/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
QTCVBUATUZMYKQ-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC[Se]C)CC(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC[Se]C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


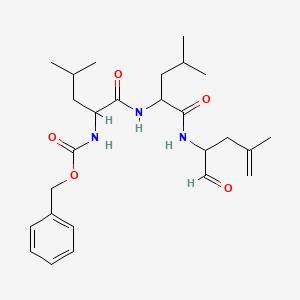
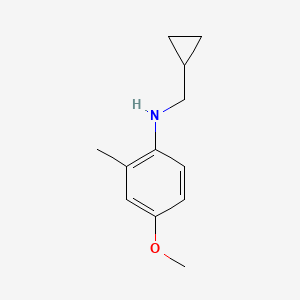
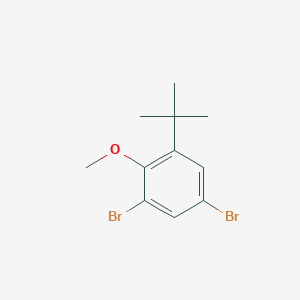
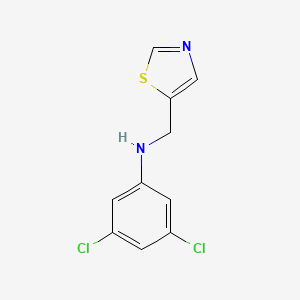
![Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15092895.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15092903.png)
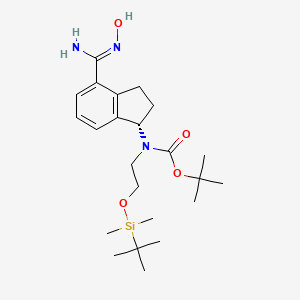
![(2E)-3-[5-bromo-2-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B15092915.png)

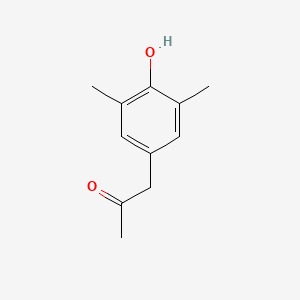

![N-[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-hydroxy-4-methylpentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[2-(2,2-dimethylpropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B15092945.png)
![8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B15092950.png)
